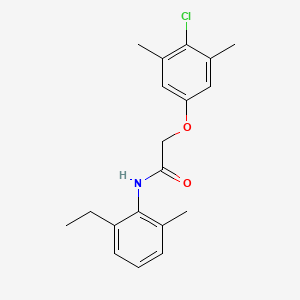
N-(4-anilinophenyl)-2-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-anilinophenyl)-2-chlorobenzamide, commonly known as ANCCA, is a small molecule inhibitor that has shown potential in various scientific research applications. ANCCA is a derivative of 2-chlorobenzamide and has a molecular weight of 316.8 g/mol.
Wirkmechanismus
ANCCA exerts its biological effects by binding to the ANCCA-SETDB1-H3K9me3 pathway, which is involved in the regulation of gene expression. ANCCA inhibits the activity of SETDB1, a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3). This leads to a decrease in the level of H3K9me3, which in turn affects the expression of genes involved in cell growth and differentiation.
Biochemical and Physiological Effects:
ANCCA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. ANCCA has also been shown to inhibit the aggregation of tau protein, which is involved in the pathogenesis of neurodegenerative diseases. ANCCA has also been shown to regulate gene expression by binding to the DNA-binding domain of transcription factors.
Vorteile Und Einschränkungen Für Laborexperimente
ANCCA has several advantages for lab experiments such as its high potency, specificity, and selectivity. ANCCA can be easily synthesized and purified, making it readily available for research purposes. However, ANCCA also has some limitations such as its potential toxicity and off-target effects. Further studies are needed to determine the optimal concentration and duration of ANCCA treatment for different experimental conditions.
Zukünftige Richtungen
ANCCA has shown great potential in various scientific research applications, and there are several future directions that can be explored. One future direction is to investigate the role of ANCCA in the regulation of gene expression in different cell types and tissues. Another future direction is to study the potential of ANCCA as a therapeutic agent for cancer and neurodegenerative diseases. Furthermore, the development of more potent and selective ANCCA derivatives can also be explored to improve its efficacy and reduce potential toxicity.
Conclusion:
In conclusion, ANCCA is a small molecule inhibitor that has shown potential in various scientific research applications. ANCCA can be synthesized through a multi-step process and has been shown to inhibit the growth of cancer cells, regulate gene expression, and inhibit the aggregation of tau protein. ANCCA has several advantages for lab experiments but also has some limitations. Further studies are needed to fully explore the potential of ANCCA in different scientific research applications.
Synthesemethoden
ANCCA can be synthesized through a multi-step process involving the reaction of 4-bromoaniline with 2-chlorobenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to a Suzuki coupling reaction with boronic acid to yield the final product, ANCCA. The purity and yield of ANCCA can be improved through various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
ANCCA has shown potential in various scientific research applications such as cancer research, neurodegenerative disease research, and gene regulation studies. ANCCA has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting the ANCCA-SETDB1-H3K9me3 pathway. ANCCA has also been shown to inhibit the aggregation of tau protein, a hallmark of neurodegenerative diseases such as Alzheimer's disease. ANCCA has also been shown to regulate gene expression by binding to the DNA-binding domain of transcription factors.
Eigenschaften
IUPAC Name |
N-(4-anilinophenyl)-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O/c20-18-9-5-4-8-17(18)19(23)22-16-12-10-15(11-13-16)21-14-6-2-1-3-7-14/h1-13,21H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEMHQCEKIUPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-anilinophenyl)-2-chlorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5852801.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5852817.png)

![4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5852824.png)
![methyl 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoate](/img/structure/B5852830.png)
![N-(4-methoxyphenyl)spiro[benzimidazole-2,1'-cyclohexan]-5-amine 1-oxide](/img/structure/B5852838.png)
![N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide](/img/structure/B5852840.png)
![3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852846.png)
![5-imino-6-(2-methylbenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5852855.png)

